Product packaging for WP BUTYL (C4) REVERSE PHASE MEDIA(Cat. No.:CAS No. 126850-01-9)

WP BUTYL (C4) REVERSE PHASE MEDIA

Cat. No.: B1178434
CAS No.: 126850-01-9
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Description

Theoretical Framework of Solute-Stationary Phase Interactions on WP Butyl (C4) Media

The interactions between solutes and the WP Butyl (C4) stationary phase are complex and multifactorial, involving a combination of hydrophobic forces, van der Waals interactions, and potential secondary interactions with the underlying support material.

The primary driving force for retention in reversed-phase chromatography on C4 media is the hydrophobic effect. hawachhplccolumn.com This phenomenon is not an attractive force between the non-polar analyte and the C4 chains, but rather a result of the high degree of order in the surrounding polar mobile phase (typically an aqueous-organic mixture). The mobile phase molecules form a structured network of hydrogen bonds. Non-polar solute molecules disrupt this network, which is energetically unfavorable. To minimize this disruption, the non-polar solutes are essentially "pushed" out of the mobile phase and onto the hydrophobic C4 stationary phase, leading to their retention.

The process of a solute molecule moving through a chromatography column is a dynamic equilibrium of adsorption and desorption events. hawachhplccolumn.com A solute molecule adsorbs onto the C4 stationary phase, remains for a certain period, and then desorbs back into the mobile phase, where it travels a short distance before potentially adsorbing again. The rate at which these processes occur is described by adsorption-desorption kinetics. youtube.com

The kinetics of this process are influenced by several factors, including the flow rate of the mobile phase, the temperature, and the diffusion characteristics of the solute in both the mobile and stationary phases. hplc.euchromatographyonline.com Fused-core particle technology, for instance, provides a thin porous shell which leads to shorter diffusion paths and consequently, very high column efficiency. hplc.eu The kinetics of adsorption and desorption ultimately determine the efficiency of the separation and the shape of the chromatographic peaks. youtube.com A theoretical framework based on the concentration dependence of solvophobic forces and competitive adsorption of solutes and solvent modifiers has been proposed to interpret the dependence of solute retention on modifier content. nih.gov

The length of the alkyl chain bonded to the silica (B1680970) support has a direct impact on the hydrophobicity of the stationary phase and, consequently, on the retention of analytes. bvchroma.comoup.com Shorter chain lengths, such as the butyl (C4) group, result in a less hydrophobic stationary phase compared to longer chain lengths like octyl (C8) or octadecyl (C18). bvchroma.comhawachhplccolumn.com This lower hydrophobicity leads to weaker retention of non-polar compounds, which can be advantageous for the rapid analysis of highly hydrophobic molecules that might be too strongly retained on C8 or C18 columns. ymc.co.jphplcmart.com For a given phase, the retention time is proportional to the hydrophobicity of the molecule. bvchroma.com

Ligand density, which refers to the number of alkyl chains bonded per unit surface area of the silica, also plays a crucial role in determining the chromatographic properties of the stationary phase. hawachhplccolumn.comdaisogelusa.com A higher ligand density generally leads to a more hydrophobic surface and increased retention. daisogelusa.com However, for shorter alkyl chains like C4, a higher surface coverage can also provide better masking of residual silanol (B1196071) groups on the silica surface, leading to improved peak shapes for basic compounds. oup.com The properties of the reversed-phase filler are determined by the matrix and the substrate, including particle shape, size, pore size, and specific surface area. hawachhplccolumn.com

ParameterInfluence on C4 Media Retention
Alkyl Chain Length (C4) Lower hydrophobicity compared to C8 and C18, leading to shorter retention times for non-polar compounds. bvchroma.comhawachhplccolumn.com
Ligand Density Higher density can increase retention and improve peak shape by masking residual silanols. hawachhplccolumn.comoup.comdaisogelusa.com
Pore Size Wide-pore (e.g., 300Å) C4 media are well-suited for the separation of large biomolecules like proteins. ymc.co.jphawachhplccolumn.com

Role of Mobile Phase Composition in WP Butyl (C4) Chromatography

The mobile phase in reversed-phase chromatography with WP Butyl (C4) media is an active component in the separation process. Its composition, including the type and proportion of organic solvent, the presence of modifiers, and the pH, significantly influences the retention and selectivity of the separation.

The mobile phase in reversed-phase chromatography is typically a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). hawachhplccolumn.com The strength of the mobile phase is determined by the proportion of the organic solvent. Increasing the concentration of the organic solvent decreases the polarity of the mobile phase, which in turn reduces the retention of hydrophobic analytes. hplc.eu This is because a less polar mobile phase can more effectively solvate the non-polar analytes, reducing their tendency to adsorb to the stationary phase.

Mobile phase modifiers are often added to the aqueous-organic mixture to improve peak shape and selectivity. hplc.eu For the separation of proteins and peptides, acids such as trifluoroacetic acid (TFA) or formic acid are commonly used. hplc.eunih.gov These modifiers can act as ion-pairing agents, masking the charges on the analytes and reducing unwanted interactions with the stationary phase. The use of low concentrations of TFA (0.01-0.1%) is often recommended for protein separations. hplc.eu Some C4 columns with embedded polar groups have been developed to reduce the dependency on ion-pairing effects of additives. nih.gov

Solvent/ModifierTypical Use in C4 ChromatographyEffect on Separation
Acetonitrile Common organic modifier in aqueous-organic mobile phases. hawachhplccolumn.comIncreases mobile phase strength, reducing retention of hydrophobic analytes. hplc.eu
Methanol Alternative organic modifier to acetonitrile. hawachhplccolumn.comGenerally a weaker solvent than acetonitrile, leading to longer retention times.
Trifluoroacetic Acid (TFA) Mobile phase modifier, particularly for protein and peptide separations. hplc.euActs as an ion-pairing agent, improving peak shape. hplc.eu
Formic Acid Mobile phase modifier, often used in mass spectrometry applications. hplc.euProvides protons for ionization in mass spectrometry and improves peak shape. ionsource.com

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds, which includes many pharmaceutical compounds and biomolecules. shimadzu-webapp.eu The ionization state of an analyte can dramatically alter its polarity and, therefore, its retention on a C4 column. shimadzu-webapp.eu For acidic compounds, a lower mobile phase pH (below their pKa) will suppress their ionization, making them less polar and more strongly retained. biotage.com Conversely, for basic compounds, a higher mobile phase pH (above their pKa) will suppress their ionization, leading to increased retention. shimadzu-webapp.eu

Controlling the pH of the mobile phase is essential for achieving reproducible separations. whatishplc.com This is typically accomplished through the use of buffers. whatishplc.com It is generally recommended to work at a pH that is at least two units away from the pKa of the analyte to ensure that it exists predominantly in a single, non-ionized form, which leads to better peak shapes. shimadzu-webapp.euchromatographyonline.com The operational pH range for many silica-based C4 columns is typically between 2 and 8. hawachhplccolumn.comwaters.com Operating outside this range can lead to the degradation of the silica support. hawachhplccolumn.com

ConditionEffect on Acidic SolutesEffect on Basic Solutes
Low Mobile Phase pH Suppresses ionization, increases retention. biotage.comPromotes ionization, decreases retention. shimadzu-webapp.eu
High Mobile Phase pH Promotes ionization, decreases retention. shimadzu-webapp.euSuppresses ionization, increases retention. shimadzu-webapp.eu

Properties

CAS No.

126850-01-9

Molecular Formula

C6H9NO2

Origin of Product

United States

Fundamental Principles and Retention Mechanisms of Wp Butyl C4 Reversed Phase Media

Role of Mobile Phase Composition in WP Butyl (C4) Chromatography

Considerations for Ion-Pairing Agents with WP Butyl (C4) Phases

In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic and highly polar analytes on a non-polar stationary phase like butyl (C4) can be challenging due to insufficient retention. Ion-pairing agents are additives to the mobile phase that enhance the retention and resolution of these analytes. phenomenex.blogitwreagents.com These agents are typically molecules that possess both a hydrophobic region and an ionic functional group. phenomenex.blog

The fundamental principle of ion-pair chromatography involves the formation of a neutral ion-pair between the target ionic analyte and the ion-pairing agent of opposite charge present in the mobile phase. itwreagents.comkm3.com.tw This newly formed neutral complex exhibits increased hydrophobicity, leading to a stronger interaction with the C4 stationary phase and, consequently, increased retention. itwreagents.comkm3.com.tw For instance, to separate basic (cationic) analytes, an anionic ion-pairing agent like an alkanesulfonate is added to the mobile phase. km3.com.tw Conversely, for acidic (anionic) samples, a cationic agent such as a quaternary ammonium (B1175870) salt is used. km3.com.twchromatographyonline.com

The selection of an appropriate ion-pairing agent for use with C4 phases depends on several factors, including the nature of the analyte and the desired selectivity. Common ion-pairing agents include:

For acidic analytes: Quaternary ammonium salts like tetrabutylammonium (B224687) phosphate. chromatographyonline.com

For basic analytes: Alkanesulfonates such as sodium 1-heptanesulfonate or volatile agents like trifluoroacetic acid (TFA). km3.com.twtechnologynetworks.com

The concentration of the ion-pairing agent in the mobile phase is a critical parameter that must be optimized. Increasing the concentration generally leads to increased retention, up to a point where the stationary phase surface becomes saturated with the agent. uv.es It is also crucial that the ion-pairing reagents lack significant UV absorption if a UV detector is being used, to ensure sensitive detection of the target analytes. itwreagents.comkm3.com.tw While effective, the use of non-volatile ion-pairing agents like sodium alkanesulfonates can be problematic for applications involving mass spectrometry (MS) detection, as they can contaminate the interface. km3.com.tw For LC-MS applications, volatile ion-pairing agents such as trifluoroacetic acid and triethylamine (B128534) are preferred. phenomenex.blog

Table 1: Common Ion-Pairing Agents for Reversed-Phase HPLC

Analyte Type Ion-Pairing Agent Class Example
Basic / Cationic Alkanesulfonates Sodium 1-Heptanesulfonate
Basic / Cationic Perfluorinated Carboxylic Acids Trifluoroacetic Acid (TFA)
Acidic / Anionic Quaternary Ammonium Salts Tetrabutylammonium Phosphate
Acidic / Anionic Alkylamines Triethylamine

Thermodynamics and Kinetics of Separations on WP Butyl (C4) Media

The separation process in reversed-phase liquid chromatography on WP Butyl (C4) media is governed by fundamental thermodynamic and kinetic principles. Thermodynamics dictates the equilibrium distribution of an analyte between the mobile and stationary phases, which determines its retention, while kinetics relates to the speed of the separation process and the efficiency of the column, affecting peak broadening. nih.govchromatographyonline.com

Kinetically, the performance of a separation is described by the van Deemter equation, which relates the plate height (H) to the linear velocity of the mobile phase. It accounts for three main factors contributing to band broadening: eddy diffusion (A term), longitudinal diffusion (B term), and resistance to mass transfer (C term). chromatographyonline.com For large biomolecules often analyzed on wide-pore C4 media, the resistance to mass transfer is a particularly significant factor influencing separation efficiency. nih.gov

Temperature Effects on Analyte Diffusion and Separation Efficiency with C4 Media

Temperature is a critical parameter in liquid chromatography that significantly influences the thermodynamics and kinetics of separation on C4 media. avantorsciences.comyoutube.com Elevating the column temperature has several profound effects on the chromatographic process.

One of the primary effects of increasing temperature is the reduction of the mobile phase viscosity. nih.govthermofisher.com This lower viscosity decreases the system backpressure, allowing for the use of higher flow rates to achieve faster separations without exceeding the pressure limits of the HPLC system. chromatographyonline.comthermofisher.com

Furthermore, higher temperatures increase the diffusion coefficients of analytes in both the mobile and stationary phases. chromatographyonline.comnih.gov This enhanced diffusion has a direct impact on the terms of the van Deemter equation. While increased longitudinal diffusion (B term) can contribute to band broadening, the more significant effect is the reduction in the resistance to mass transfer (C term). chromatographyonline.com Faster diffusion allows analyte molecules to move more quickly into and out of the pores of the stationary phase, resulting in more efficient mass transfer, narrower peaks, and improved separation efficiency. avantorsciences.comthermofisher.com

However, the effect of temperature is compound-specific, and it can alter the selectivity of the separation. avantorsciences.comnih.gov For instance, in reversed-phase chromatography, increasing the temperature generally decreases the retention time for most compounds. youtube.com The magnitude of this change can differ between analytes, potentially altering their elution order. thermofisher.com While higher temperatures often lead to improved peak shapes, excessively high temperatures can degrade thermally sensitive analytes or even the stationary phase itself. avantorsciences.comnih.gov Therefore, temperature must be carefully controlled and optimized for each specific application to achieve reproducible and robust separations. youtube.com

Table 2: Impact of Increasing Temperature on Separation Parameters in C4 Chromatography

Parameter Effect of Increased Temperature Consequence for Separation
Mobile Phase Viscosity Decreases nih.govthermofisher.com Lower backpressure, allows for higher flow rates. chromatographyonline.com
Analyte Diffusion Increases chromatographyonline.comnih.gov Faster mass transfer, leading to narrower peaks. avantorsciences.com
Retention Time Generally Decreases youtube.com Faster analysis times. avantorsciences.com
Selectivity Can Change avantorsciences.comnih.gov Potential changes in elution order, requires optimization.
Separation Efficiency Often Improves thermofisher.com Narrower, taller peaks due to reduced band broadening.

Mass Transfer Phenomena in Wide Pore C4 Stationary Phases

Mass transfer refers to the movement of analyte molecules between the bulk mobile phase and the interactive surface of the stationary phase. In HPLC, slow mass transfer is a major contributor to band broadening and poor peak shape, particularly for large molecules like proteins and peptides which have low diffusion coefficients. nih.gov Wide-pore (WP) C4 stationary phases are specifically designed to mitigate these issues.

The "pore size" of the stationary phase particle is a critical characteristic. For effective separation, the pores must be large enough to allow the analyte molecules to freely access the bonded C4 surface within the particle. windows.net If the pores are too small relative to the hydrodynamic radius of the analyte, the molecule can be excluded from the pores or experience restricted diffusion, leading to poor retention and significant peak tailing. nih.govwindows.net Research indicates that for optimal mass transfer, the pore diameter should be at least three times the hydrodynamic radius of the protein being separated. nih.gov

Using stationary phases with larger pores, such as 300 Å or greater, significantly improves the rate of mass transfer for large proteins. nih.govnih.gov This enhancement is because the wider channels reduce the tortuosity of the path the analyte must travel and minimize steric hindrance, allowing for faster diffusion into and out of the particle's interior. nih.gov This results in sharper, more symmetrical peaks and better resolution, which is crucial for the characterization of complex biological samples like monoclonal antibodies and their fragments. windows.netphenomenex.com

While fully porous particles with wide pores offer improved mass transfer, core-shell particles (also known as superficially porous particles) represent a further advancement. These particles consist of a solid, non-porous core surrounded by a thin, porous shell where the C4 stationary phase is bonded. nih.gov This design drastically reduces the diffusion distance required for analytes to interact with the stationary phase, which in turn minimizes the contribution of mass transfer resistance to band broadening. nih.govnih.gov This leads to highly efficient separations, even at higher flow rates. nih.gov Studies have shown that wide-pore core-shell C4 columns can provide superior peak shapes and resolution for large proteins compared to traditional fully porous particles. nih.gov

Synthesis and Characterization Methodologies for Wp Butyl C4 Reversed Phase Media

Base Substrate Chemistry and Porosity Control in WP Butyl (C4) Media Manufacturing

The performance of a Wide-Pore (WP) Butyl (C4) reversed-phase chromatography medium is fundamentally dictated by the properties of its base substrate. The choice of material, its particle size, and, most critically, its porous architecture, are all meticulously controlled during manufacturing to ensure optimal separation performance, particularly for large biomolecules.

Silica-Based WP Butyl (C4) Media Synthesis

Silica (B1680970) gel remains a dominant base substrate for HPLC stationary phases due to its high mechanical strength, well-defined porous structure, and the ease with which its surface can be chemically modified. bvchroma.comteledynelabs.com The synthesis of silica particles for chromatography is a sophisticated process, typically involving the hydrolysis and polycondensation of silica precursors, such as tetraalkoxysilanes, in a sol-gel process.

Control over the porosity of the silica gel is paramount for producing effective wide-pore media. The pore size of the final material is influenced by several factors during synthesis, including pH, temperature, catalysts, and the presence of pore-directing agents or templates. researchgate.net For instance, adjusting the pH during the hydrogel formation and aging process can significantly alter the specific surface area and pore volume of the resulting xerogel. researchgate.net Generally, for the separation of small molecules, pore sizes of 100Å to 120Å are common. bvchroma.com However, for larger molecules like peptides and proteins, which are the primary targets for C4 columns, wider pores in the range of 300Å are necessary to allow unrestricted access to the stationary phase surface. bvchroma.comsilicycle.com It's important to note that there is an inverse relationship between pore size and surface area; larger pores result in a lower total surface area. biotage.com

The physical properties of the silica particles, such as their size and shape, are also critical. Spherical particles are preferred for their ability to be packed into a uniform and stable column bed, leading to higher efficiency and reproducibility. bvchroma.com Modern manufacturing techniques allow for precise control over particle size, with typical analytical columns using particles in the 3 to 10 µm range. bvchroma.com

PropertyTypical Range for Small MoleculesTypical Range for Large Biomolecules (WP Media)
Pore Size (Å) 100 - 120200 - 1000 (300Å is common)
Surface Area (m²/g) ~300 - 500~90 - 320
Particle Size (µm) 3 - 103 - 10

Polymer-Based (e.g., PS/DVB, PMMA) WP Butyl (C4) Media Development

While silica is widely used, polymer-based supports offer distinct advantages, most notably their extended pH stability, from 1 to 14. utm.my Polystyrene-divinylbenzene (PS/DVB) is a popular polymer matrix for reversed-phase chromatography. These resins are synthesized via suspension polymerization of styrene (B11656) and divinylbenzene, which acts as a cross-linker. utm.myresearchgate.net The porosity of PS/DVB beads is controlled by the inclusion of a porogen, an inert solvent that is soluble in the monomer mixture but does not participate in the polymerization. After polymerization, the porogen is washed away, leaving a network of pores.

A key challenge with PS/DVB is its inherent hydrophobicity, which can sometimes lead to poor retention of polar compounds. utm.my To address this, the surface of PS/DVB resins can be chemically modified to introduce more hydrophilic character before or after the attachment of the C4 ligands. utm.mymdpi.com

Polymethyl methacrylate (B99206) (PMMA) is another polymer that has found applications in chromatography and microfluidics. nih.govacs.org PMMA-based materials can be synthesized and fabricated into various formats. nih.govmdpi.com While not as common as silica or PS/DVB for HPLC column packing, its properties make it a subject of ongoing research and development for separation applications. nih.gov

Surface Modification Techniques for Butyl (C4) Ligand Immobilization

Once a suitable porous substrate is synthesized, the next critical step is the immobilization of the butyl (C4) ligands onto its surface. This process, known as bonding, creates the hydrophobic stationary phase responsible for the reversed-phase separation mechanism.

Monomeric and Polymeric Bonding Strategies for C4 Phases

The attachment of the butyl groups to the silica surface is typically achieved through a reaction between the surface silanol (B1196071) groups (Si-OH) and an organosilane reagent. silicycle.com There are two primary strategies for this bonding process: monomeric and polymeric.

Monomeric Bonding: This approach uses a monofunctional silane (B1218182) reagent, such as butyldimethylchlorosilane. Each silane molecule can form only a single bond with a surface silanol group. silicycle.comsilicycle.com This creates a "brush-like" surface structure where the C4 chains are individually attached. silicycle.com Monomeric phases are known for their high reproducibility and efficiency. silicycle.comchromforum.org

Polymeric Bonding: In this method, a di- or trifunctional silane reagent, like butyltrichlorosilane, is used. silicycle.comsilicycle.com In the presence of a controlled amount of water, these reagents can not only react with the silica surface but also polymerize with each other, forming a cross-linked network of C4 ligands on the surface. silicycle.comaxionlabs.com Polymeric phases generally have a higher carbon load (the weight percentage of carbon from the bonded phase) and can offer enhanced stability, particularly at low pH. silicycle.com They can also exhibit different selectivity due to their three-dimensional structure. axionlabs.com

The choice between a monomeric and polymeric phase depends on the desired chromatographic properties. Monomeric phases are more common, but polymeric phases provide an alternative selectivity that can be beneficial for specific applications. chromforum.orgaxionlabs.com

Bonding TypeSilane Reagent TypeResulting StructureKey Characteristics
Monomeric Monofunctional (e.g., R-Si(CH₃)₂Cl)"Brush-like," individual ligandsHigh reproducibility, high efficiency
Polymeric Di- or Trifunctional (e.g., R-SiCl₃)Cross-linked networkHigher carbon load, enhanced stability, shape selectivity

End-Capping Methodologies for WP Butyl (C4) Phases

During the initial bonding of the C4 ligands, steric hindrance prevents all of the surface silanol groups from reacting. phenomenex.com These residual silanols are acidic and can cause undesirable secondary interactions with basic analytes, leading to peak tailing. pyvot.tech To minimize these effects, a secondary reaction called "end-capping" is performed.

End-capping involves reacting the bonded silica with a small, highly reactive silane reagent, most commonly trimethylchlorosilane (TMCS). pyvot.techyoutube.com This small molecule can access many of the remaining silanol groups that were sterically inaccessible to the bulkier butylsilane (B75430) reagent. phenomenex.comyoutube.com This process effectively "caps" the residual silanols, rendering the surface more inert and hydrophobic. pyvot.tech

More advanced end-capping techniques have been developed to further improve the deactivation of the silica surface. Some methods employ a "double end-capping" process, sometimes using different reagents or reaction conditions to maximize the coverage of silanol groups. pyvot.techchromtech.com The goal is to create a highly inert surface that provides symmetric peak shapes for a wide range of compounds. pyvot.techhawachhplccolumn.com

Advanced Characterization Techniques for Butyl (C4) Stationary Phase Morphology and Surface Chemistry

A comprehensive characterization of the final WP Butyl (C4) media is essential to ensure its quality, performance, and reproducibility. A variety of analytical techniques are employed to probe both the physical morphology and the surface chemistry of the material.

Physical Morphology Characterization:

Scanning Electron Microscopy (SEM): Provides high-resolution images of the particle exterior, allowing for the assessment of particle size, shape, and surface texture. nih.gov

Transmission Electron Microscopy (TEM): Used to visualize the internal pore structure of the particles. nih.gov

Nitrogen Adsorption/Desorption Analysis (BET Analysis): This technique is used to determine key physical properties such as the specific surface area, average pore diameter, and pore volume.

Surface Chemistry Characterization:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 13C and 29Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR are powerful for providing detailed information about the structure of the bonded phase, the degree of surface coverage, and the nature of the silanol groups. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present on the silica surface and to confirm the successful bonding of the C4 ligands and end-capping reagents. nih.gov

Elemental Analysis: This method quantifies the percentage of carbon on the silica, known as the carbon load. This value is directly related to the hydrophobicity of the stationary phase. silicycle.com

Chromatographic Tests: The ultimate test of a stationary phase is its performance in a chromatographic separation. Specific test mixtures are used to evaluate properties such as hydrophobicity, steric selectivity, and the extent of residual silanol activity. nih.gov

Through the careful application of these synthesis and characterization methodologies, manufacturers can produce high-quality, reliable WP Butyl (C4) reversed-phase media tailored for the demanding separations of large biomolecules.

Pore Structure and Particle Size Analysis of WP Butyl (C4) Media

The efficacy of a C4 stationary phase, particularly for the separation of large biomolecules like proteins and peptides, is intrinsically linked to the physical architecture of the silica support. hawachhplccolumn.comelementlabsolutions.com Key parameters include the pore diameter, pore volume, specific surface area, and the particle size and its distribution. chromatographyonline.com These characteristics govern analyte access to the stationary phase, separation efficiency, and column back pressure. elementlabsolutions.comhplc.eu

Analysis of the pore structure is fundamental. For analytes to interact effectively with the bonded C4 ligands, they must freely diffuse into and out of the pores. chromtech.comchromatographyonline.com A general guideline suggests that the pore diameter should be at least three to ten times the hydrodynamic diameter of the analyte to avoid restricted diffusion, which can lead to poor retention and peak broadening. elementlabsolutions.comhplc.eu WP Butyl (C4) media are specifically designed with larger pores to accommodate macromolecules. Typical pore diameters for wide-pore C4 media range from 300 Å to 1000 Å, and even larger for specialized applications, which are suitable for molecules with molecular weights exceeding 10,000 Da. chromtech.comnih.govelementlabsolutions.com In contrast, standard phases for small molecules often have pore sizes in the 80-120 Å range. chromtech.com The specific surface area, typically between 15 and 400 m²/g, and pore volume are directly related to the pore diameter; as pore size increases, the specific surface area generally decreases for a given particle architecture. chromatographyonline.comhplc.eu

Particle size and its distribution are critical determinants of column efficiency and permeability. elementlabsolutions.comchromatographyonline.com Modern C4 media are available in a range of particle sizes, from sub-2 µm for ultra-high-performance liquid chromatography (UHPLC) to 5-10 µm for routine and preparative applications. chromtech.com Smaller particles provide higher efficiency but generate higher back pressures. chromatographyonline.com A narrow particle size distribution is desirable as it leads to a more uniformly packed and stable column bed, enhancing performance and reproducibility. chromtech.comresearchgate.net

Several instrumental techniques are employed for this analysis. Nitrogen adsorption/desorption analysis (BET method) is the standard for determining surface area and pore size distribution. Mercury intrusion porosimetry can also be used for pore characterization. Particle size distribution is commonly measured by laser diffraction or electron microscopy.

Ligand Coverage and Surface Homogeneity Assessment

The chromatographic properties of a C4 phase are defined not only by the length of the alkyl chain but also by its density and distribution on the silica surface. hawachhplccolumn.combvchroma.com Ligand coverage, or bonding density, is typically expressed in micromoles per square meter (µmol/m²). chromatographyonline.com This parameter influences the hydrophobicity, retention characteristics, and shape selectivity of the media. bvchroma.comchromatographyonline.com A higher ligand density can lead to increased retention for hydrophobic compounds and enhanced shape selectivity, a phenomenon attributed to the formation of ordered "slots" by the alkyl chains. chromatographyonline.com

Elemental analysis is a primary technique for quantifying ligand coverage. By measuring the weight percentage of carbon on the bonded silica, one can calculate the ligand density, provided the surface area of the base silica is known. bvchroma.com However, carbon content alone can be a simplistic measure, as it doesn't account for variations in silica surface area. bvchroma.com

Spectroscopic techniques provide deeper insights into the surface chemistry and homogeneity. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful, non-destructive tool. nih.govresearchgate.net It can distinguish between unreacted silanols, the siloxane bridges formed during bonding, and the silicon atoms bonded to the butyl ligands, offering a detailed picture of the surface modification. nih.gov Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another method used to observe the functional groups on the silica surface. nih.gov These spectroscopic methods help assess the uniformity of the bonded phase and confirm the efficacy of the end-capping process, where residual silanols are capped with smaller silanes to improve surface homogeneity. hplc.eu

Techniques for Evaluating Residual Silanol Activity on C4 Surfaces

Despite the bonding of butyl groups and subsequent end-capping, some silanol groups on the silica surface inevitably remain unreacted due to steric hindrance. These residual silanols are often acidic and can engage in undesirable secondary interactions, particularly with basic or highly polar analytes, leading to issues like peak tailing and poor reproducibility. nih.govresearchgate.netchromanik.co.jp Therefore, the evaluation of residual silanol activity is a crucial aspect of C4 media characterization.

Chromatographic tests are the most common and practical methods for this evaluation. These tests involve analyzing a set of probe compounds under specific mobile phase conditions to gauge the extent of silanol interactions. researchgate.net A widely used approach is to compare the peak shape and retention of a basic compound (e.g., amitriptyline) to that of neutral or acidic compounds. hplc.euhplc.eu Significant peak tailing for the basic analyte is a strong indicator of high silanol activity. nih.govresearchgate.net The relative retention of a basic probe like pyridine (B92270) versus a neutral probe like phenol (B47542) can also be used to quantify silanol activity. hplc.eu It is important to note that different test procedures may rank columns differently, as they can be sensitive to different types of interactions (e.g., hydrogen bonding vs. ion-exchange). researchgate.net

In addition to chromatographic methods, spectroscopic techniques such as DRIFTS and solid-state NMR can directly probe the presence and type of silanol groups (isolated, geminal, vicinal). nih.gov Furthermore, microcalorimetry offers a distinct approach by measuring the heat of immersion or adsorption of a polar solvent onto the stationary phase. nih.gov A higher heat effect suggests a greater number of accessible, polar silanol sites, providing a quantitative measure that has been shown to correlate well with chromatographic test results. nih.gov The goal of modern manufacturing is to produce high-purity, base-deactivated phases with minimal silanol activity to ensure symmetrical peaks for all analyte types. bvchroma.comhplc.eu

Advanced Method Development and Optimization Strategies for Wp Butyl C4 Reversed Phase Chromatography

Strategic Column Selection for WP Butyl (C4) Applications

The physical characteristics of the column play a pivotal role in the ultimate success of a separation. The dimensions of the column, as well as the particle and pore size of the stationary phase, must be carefully selected to match the specific requirements of the analytes and the desired chromatographic outcome.

Influence of Column Dimensions (Length, Internal Diameter) on C4 Performance

The length and internal diameter (ID) of a WP Butyl (C4) column are fundamental parameters that directly impact resolution, sensitivity, analysis time, and solvent consumption.

Longer columns generally provide higher resolution due to an increased number of theoretical plates, allowing for better separation of complex mixtures. researchgate.netchromforum.org However, this comes at the cost of longer analysis times and higher backpressure. researchgate.net For less complex samples or when high throughput is a priority, shorter columns (e.g., 50-100 mm) are often preferred. chromforum.orgelementlabsolutions.com

The internal diameter of the column influences both sensitivity and sample loading capacity. chromatographytoday.com Narrow-bore columns (e.g., ≤2.1 mm ID) offer increased sensitivity and reduced solvent consumption, making them ideal for trace analysis or when sample volume is limited. researchgate.net Wider ID columns (e.g., 4.6 mm or larger) can accommodate larger sample loads, which is advantageous for preparative applications. chromatographytoday.comymcamerica.com However, as the column diameter decreases, the contribution of extra-column band broadening becomes more significant, potentially reducing the observed column efficiency. researchgate.netchromatographyonline.com

Interactive Data Table: Influence of Column Dimensions on WP Butyl (C4) Performance

Column Length (mm) Internal Diameter (mm) Typical Application Expected Resolution Expected Sensitivity Analysis Time
50 2.1 Fast screening, QC Moderate High Short
150 4.6 Routine analysis High Standard Moderate
250 2.1 High-resolution analysis of complex mixtures Very High High Long
150 1.0 Micro-scale analysis, proteomics High Very High Moderate
250 4.6 Preparative separations High Lower Long

Particle Size and Pore Size Selection for Specific Analytes on WP Butyl (C4) Columns

The choice of particle and pore size of the WP Butyl (C4) media is critical for achieving optimal separation, particularly for biomolecules like proteins and peptides.

Particle Size: Smaller particle sizes (e.g., sub-2 µm or 2.7 µm) lead to higher column efficiency and, consequently, better resolution. lcms.cz This is because smaller particles provide more uniform flow paths and reduce the distance over which analytes must diffuse. However, smaller particles also generate significantly higher backpressure.

Pore Size: The pore size of the silica (B1680970) support must be large enough to allow unrestricted access of the analyte to the bonded C4 stationary phase within the pores. elementlabsolutions.comnih.gov If the pores are too small, large molecules may be excluded, leading to poor retention and peak shape. elementlabsolutions.comnih.gov For small molecules and peptides with a molecular weight (MW) up to around 5,000 Da, a pore size of 120 Å is often suitable. ymcamerica.comymcamerica.comymc.co.jp For larger proteins (MW > 10,000 Da), wide-pore media with pore sizes of 300 Å or larger are necessary to ensure proper interaction with the stationary phase and achieve good separation. ymcamerica.comymcamerica.comymc.co.jpwaters.comsciex.com Some studies suggest that for very large proteins, even larger pore sizes (e.g., 400 Å, 1000 Å) can offer improved resolution and peak shape. elementlabsolutions.comsigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Particle and Pore Size Selection for WP Butyl (C4) Columns

Analyte Type Typical Molecular Weight (Da) Recommended Particle Size (µm) Recommended Pore Size (Å) Rationale
Small Molecules < 2,000 1.7 - 5 120 Smaller pores provide higher surface area and retention.
Peptides 1,000 - 10,000 1.7 - 5 120 - 200 Pores must be large enough to avoid restricted diffusion. ymcamerica.com
Small Proteins 10,000 - 50,000 3 - 5 200 - 300 Larger pores are essential for access to the stationary phase. ymcamerica.com
Large Proteins (e.g., mAbs) > 50,000 3 - 5 300 - 1000 Very large pores minimize size exclusion effects and improve peak shape. elementlabsolutions.comsigmaaldrich.comsigmaaldrich.com

Mobile Phase Gradient Optimization for WP Butyl (C4) Separations

Gradient elution, where the mobile phase composition is changed during the run, is a powerful tool for separating complex mixtures on WP Butyl (C4) columns, especially for samples with a wide range of hydrophobicities.

Gradient Steepness and Elution Profile Control

Interactive Data Table: Effect of Gradient Steepness on WP Butyl (C4) Separations

Gradient Steepness Resolution Analysis Time Peak Width Application
Shallow High Long Broader High-resolution analysis of complex mixtures
Moderate Good Moderate Moderate General purpose, method development
Steep Lower Short Narrow Fast screening, high-throughput analysis
Segmented Targeted High Variable Variable Optimizing separation of specific, closely eluting peaks chromatographyonline.comchromatographyonline.com

Solvent Blending and Ternary Systems for Enhanced C4 Selectivity

While binary gradients of water and a single organic solvent (typically acetonitrile (B52724) or methanol) are common, the use of ternary solvent systems can provide an additional dimension of selectivity. By blending different organic solvents, such as acetonitrile and methanol (B129727), with water, it is possible to fine-tune the interactions between the analytes, the mobile phase, and the WP Butyl (C4) stationary phase. This can lead to changes in elution order and improved resolution of co-eluting peaks that are not separable with a simple binary gradient. The different solvent strengths and interaction mechanisms of acetonitrile and methanol can be leveraged to optimize the separation.

Interactive Data Table: Solvent Properties for Ternary Systems in WP Butyl (C4) Chromatography

Solvent Polarity Index UV Cutoff (nm) Viscosity (cP at 20°C) Key Characteristics for C4 Separations
Water 10.2 ~180 1.00 Highly polar, weak solvent in reversed-phase.
Acetonitrile 5.8 190 0.37 Stronger eluting solvent than methanol, lower viscosity.
Methanol 5.1 205 0.60 Weaker eluting solvent than acetonitrile, can offer different selectivity.

Impact of Operational Parameters on Chromatographic Resolution with WP Butyl (C4) Media

Beyond column selection and mobile phase composition, operational parameters such as flow rate and temperature play a crucial role in the final chromatographic resolution.

Flow Rate: The flow rate of the mobile phase affects both analysis time and column efficiency. While a higher flow rate reduces the analysis time, it can lead to a decrease in resolution due to increased band broadening. chromforum.orgbiotage.comyoutube.com The optimal flow rate is typically determined by constructing a van Deemter plot, which shows the relationship between plate height and linear velocity. For gradient separations, the effect of flow rate is intertwined with the gradient steepness, and both parameters may need to be optimized concurrently. nih.gov

Temperature: Temperature influences several aspects of the chromatographic process, including solvent viscosity, analyte retention, and selectivity. avantorsciences.comresearchgate.net Increasing the column temperature generally leads to lower solvent viscosity, which reduces backpressure and can improve column efficiency. avantorsciences.comlth.se It also typically decreases analyte retention times. chromtech.com Importantly, temperature can alter the selectivity of a separation, especially for ionizable compounds, and can be a powerful tool for resolving difficult peak pairs. chromtech.comchromatographyonline.comchromatographyonline.com For protein separations on C4 columns, elevated temperatures (e.g., 45-55 °C or higher) are often used to improve peak shape and recovery. elementlabsolutions.comsciex.com

Interactive Data Table: Impact of Operational Parameters on WP Butyl (C4) Resolution

Parameter Effect of Increase Typical Range Considerations for Optimization
Flow Rate Decreased analysis time, potentially lower resolution 0.2 - 2.0 mL/min (analytical) Balance between speed and resolution; consider column dimensions and particle size. biotage.comyoutube.com
Temperature Decreased retention, lower backpressure, potential change in selectivity 30 - 80 °C Can improve peak shape for proteins; powerful tool for optimizing selectivity of challenging separations. elementlabsolutions.comsciex.comchromtech.comchromatographyonline.com

Flow Rate Optimization for Efficiency and Throughput

Generally, decreasing the flow rate can enhance peak efficiency, leading to narrower peaks and improved resolution. thermofisher.com Conversely, increasing the flow rate can cause peaks to broaden, which may decrease resolution but will shorten the analysis time. thermofisher.com For large molecules like proteins and monoclonal antibodies (mAbs), which have slow diffusion rates, higher flow rates can sometimes be beneficial. The use of core-shell particles, such as in some modern C4 columns, can help mitigate peak broadening at faster flow rates by reducing the diffusion distance. phenomenex.com

Systematic studies have shown that for peptide and protein separations on C4 columns, there is an optimal flow rate range that provides the best results. For instance, in the analysis of a yeast peptide mix on a 75 μm internal diameter reversed-phase column, the optimal flow rate was found to be between 0.15 μl/min and 0.25 μl/min. nih.gov A further decrease to 0.1 μl/min led to a decline in performance, possibly due to unstable electrospray in the context of LC-MS. nih.gov

The impact of flow rate can also be observed in the analysis of intact monoclonal antibodies. In one study, varying the flow rate from 0.5 mL/min to 0.8 mL/min for the analysis of NIST mAb on a bioZen™ 2.6 µm WidePore C4 column showed a significant improvement in peak widths at the higher flow rate. phenomenex.com Interestingly, a flow rate of 0.6 mL/min performed slightly worse than 0.5 mL/min in terms of resolution, highlighting that the relationship between flow rate and resolution is not always linear and may depend on other factors such as the linear velocity and the gradient profile. phenomenex.com

The following table summarizes the general effects of flow rate on key chromatographic parameters in the context of WP Butyl (C4) separations:

Chromatographic ParameterEffect of Decreasing Flow RateEffect of Increasing Flow Rate
Efficiency (Plate Number) Generally increases, leading to narrower peaks. thermofisher.comGenerally decreases, leading to broader peaks. thermofisher.combiotage.com
Resolution Often improves due to narrower peaks. thermofisher.comMay decrease due to peak broadening. thermofisher.combiotage.com
Analysis Time Increases. thermofisher.comDecreases, leading to higher throughput. thermofisher.com
Backpressure Decreases.Increases proportionally. chromforum.org
Sensitivity Can increase due to narrower, taller peaks. chromforum.orgCan decrease due to broader, shorter peaks. chromforum.org

It is important to note that for gradient separations, a change in flow rate also alters the gradient volume, which can affect selectivity and peak spacing. chromforum.orgamazonaws.com Therefore, when optimizing the flow rate, it may be necessary to adjust the gradient time to maintain the desired separation.

Temperature Control in WP Butyl (C4) Protein/Peptide Separations

Temperature is a powerful yet often overlooked parameter for optimizing protein and peptide separations in reversed-phase chromatography with WP Butyl (C4) media. It can significantly influence retention time, selectivity, peak shape, and column backpressure. chromtech.comresearchgate.net

Impact on Retention and Selectivity:

In reversed-phase applications, increasing the column temperature generally leads to decreased retention times, allowing for faster elution of analytes. chromtech.comhawachhplccolumn.com This is because higher temperatures reduce the viscosity of the mobile phase, leading to more efficient diffusion of hydrophobic components between the mobile and stationary phases. researchgate.nethawachhplccolumn.com Conversely, lower temperatures tend to increase retention. chromtech.com

More importantly, temperature can alter the selectivity of a separation, meaning it can change the relative spacing of peaks. chromtech.comresearchgate.netchromatographyonline.com This effect is particularly pronounced for ionized samples and those with polar substituents, which is often the case for peptides and proteins. researchgate.netwaters.com By carefully controlling the temperature, it is sometimes possible to resolve co-eluting peaks that are difficult to separate by adjusting the mobile phase composition alone. researchgate.net For instance, in a separation of a peptide mixture, changing the temperature can cause certain peak pairs to move closer together while others move further apart. chromatographyonline.com

Effects on Peak Shape and Recovery:

Elevated temperatures can lead to sharper peaks and improved peak shape, especially for large molecules like proteins. ymc.co.jpchromforum.org This is often attributed to improved mass transfer kinetics and, in some cases, the denaturation of the protein into a single, more uniform conformation on the C4 stationary phase. chromforum.orgthermofisher.com Incomplete denaturation on the column at lower temperatures can lead to multiple conformations, resulting in broad or distorted peaks. chromatographyonline.com

Furthermore, operating at higher temperatures can enhance the recovery of hydrophobic proteins from the column. nih.govoup.com Studies have shown that the recovery of monoclonal antibodies and their fragments can significantly increase at elevated temperatures. oup.com

Practical Considerations:

When implementing temperature control, it is crucial to use a column oven to ensure a stable and uniform temperature throughout the column. chromtech.com Temperature gradients within the column can lead to peak distortion. chromtech.com It is also important to be aware of the temperature limits of the specific C4 column and the stability of the analytes at elevated temperatures. thermofisher.com While higher temperatures can be beneficial, they can also potentially cause sample degradation. thermofisher.com

The following table summarizes the influence of temperature on key aspects of protein and peptide separations on WP Butyl (C4) media:

ParameterEffect of Increasing TemperatureRationale
Retention Time Generally decreases. chromtech.comhawachhplccolumn.comReduced mobile phase viscosity and increased analyte energy. researchgate.nethawachhplccolumn.com
Selectivity Can change, improving or worsening resolution of specific peak pairs. researchgate.netchromatographyonline.comDifferential changes in the retention of various analytes. researchgate.net
Peak Shape Often improves (sharper peaks). ymc.co.jpchromforum.orgImproved mass transfer and potential for a single denatured state. chromforum.orgthermofisher.com
Protein Recovery Can increase, especially for hydrophobic proteins. nih.govoup.comOvercoming strong hydrophobic interactions with the stationary phase. oup.com
Backpressure Decreases. chromtech.comReduced mobile phase viscosity. chromtech.com
Analyte Stability Potential for degradation at very high temperatures. thermofisher.comIncreased thermal energy can break down sensitive molecules.

Sample Preparation and Injection Considerations for WP Butyl (C4) Systems

Desalting Protocols for Biomacromolecules Prior to C4 Analysis

Prior to analysis by reversed-phase chromatography on WP Butyl (C4) media, it is often necessary to desalt protein and peptide samples. High concentrations of salts in the sample can interfere with the chromatographic separation in several ways, including altering retention times, causing peak distortion, and potentially damaging the column. Several methods are available for desalting biomacromolecules.

Common Desalting Techniques:

Gel Filtration Chromatography (GFC): Also known as size-exclusion chromatography, this is a widely used and effective method for separating macromolecules from small molecules like salts. thermofisher.com The sample is passed through a column packed with a porous resin. The larger protein molecules are excluded from the pores and elute quickly, while the smaller salt molecules enter the pores and have a longer path, thus eluting later. thermofisher.com Pre-packed desalting columns are commercially available for this purpose. sigmaaldrich.com

Dialysis: This is a traditional method where the sample is placed in a semi-permeable membrane bag and dialyzed against a large volume of a low-salt buffer or water. sigmaaldrich.com While effective, dialysis can be a slow process and there is a risk of sample loss due to non-specific binding to the membrane. sigmaaldrich.com

Precipitation: Techniques like ammonium (B1175870) sulfate (B86663) precipitation can be used to selectively precipitate proteins, leaving the salts in the supernatant. sigmaaldrich.com The precipitated protein is then redissolved in a suitable buffer for analysis.

Spin Columns: These are small, disposable columns often packed with a size-exclusion or reversed-phase resin that can be used for rapid desalting of small sample volumes using a centrifuge. nacalai.comharvardapparatus.com

The choice of desalting method depends on the sample volume, the concentration of the protein, and the required purity. For many HPLC applications, gel filtration or the use of spin columns is preferred due to their speed and efficiency. sigmaaldrich.com

Illustrative Desalting Protocol using a Spin Column:

Column Equilibration: The spin column is equilibrated with the desired buffer for the C4 analysis by adding the buffer and centrifuging. This step is repeated to ensure the original storage buffer is completely replaced.

Sample Loading: The protein sample is loaded onto the top of the resin bed.

Centrifugation: The column is centrifuged, forcing the buffer and the desalted protein through the column into a collection tube. The salt molecules are retained in the resin.

Sample Collection: The desalted protein sample is now in the collection tube, ready for analysis.

Desalting MethodPrincipleAdvantagesDisadvantages
Gel Filtration Chromatography Separation based on size. thermofisher.comFast, efficient, can handle various sample volumes. sigmaaldrich.comCan lead to sample dilution. researchgate.net
Dialysis Diffusion across a semi-permeable membrane. sigmaaldrich.comGentle on the sample.Slow, risk of sample loss. sigmaaldrich.com
Precipitation Differential solubility. sigmaaldrich.comCan concentrate the sample.May require additional steps to remove the precipitating agent. sigmaaldrich.com
Spin Columns Size exclusion or reversed-phase in a micro-centrifuge format. harvardapparatus.comVery fast, good for small volumes. harvardapparatus.comLimited sample capacity.

Sample Dilution and Matrix Effects

The composition of the sample solvent and the presence of matrix components can significantly impact the quality of separations on WP Butyl (C4) columns. Matrix effects refer to the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. nih.govchromatographyonline.com

Sample Dilution:

Diluting the sample can be a simple and effective strategy to mitigate matrix effects. nih.govmdpi.com By reducing the concentration of interfering matrix components, the competition for ionization in the mass spectrometer source is lessened. youtube.com Studies have shown that even a 100-fold dilution can significantly minimize suppression matrix effects for many analytes. nih.gov However, dilution may also reduce the concentration of the analyte of interest, potentially below the detection limit of the instrument. mdpi.com

Injection Solvent Composition:

The composition of the solvent in which the sample is injected can have a profound effect on peak shape. shimadzu.com If the injection solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion and broadening. shimadzu.comchromatographyonline.com This is because the analyte molecules are swept through the column too quickly at the injection point. chromatographyonline.com

Conversely, if the injection solvent is weaker than the mobile phase, it can lead to on-column concentration, where the analyte band is focused at the head of the column, resulting in sharper peaks. chromatographyonline.com Therefore, it is generally recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. researchgate.net

Injection Volume:

The volume of the injected sample can also affect peak shape and resolution. researchgate.net Injecting a large volume of sample, especially in a strong solvent, can lead to significant peak broadening. chromforum.org However, if the sample is dissolved in a weak solvent, it may be possible to inject larger volumes without negatively impacting the chromatography, a technique often used for trace analysis. chromatographyonline.com

The following table summarizes the impact of sample injection parameters on chromatographic performance:

ParameterConditionEffect on Peak ShapeRationale
Injection Solvent Strength Stronger than mobile phaseBroadening, distortion. shimadzu.comchromatographyonline.comAnalyte is swept too quickly at the column inlet. chromatographyonline.com
Weaker than mobile phaseSharpening. chromatographyonline.comOn-column concentration of the analyte. chromatographyonline.com
Sample Dilution High dilutionCan improve peak shape and reduce matrix effects. nih.govyoutube.comReduces concentration of interfering matrix components. youtube.com
Low or no dilutionMay lead to matrix effects and peak distortion. nih.govHigh concentration of interfering compounds. nih.gov
Injection Volume Large volume in strong solventSignificant peak broadening. chromforum.orgOverloading the column at the point of injection. chromforum.org
Large volume in weak solventMinimal peak broadening, can increase sensitivity. chromatographyonline.comOn-column focusing effect. chromatographyonline.com

By carefully considering and optimizing these sample preparation and injection parameters, the performance and reliability of analyses using WP Butyl (C4) reversed-phase media can be significantly enhanced.

Comparative Analysis of Wp Butyl C4 Reversed Phase Media with Other Stationary Phases

Performance Comparison of WP Butyl (C4) with Octadecyl (C18) and Octyl (C8) Phases

The choice between C4, C8, and C18 stationary phases is primarily dictated by the hydrophobicity and size of the analyte. The length of the bonded alkyl chain directly influences the retentivity and selectivity of the separation.

In reversed-phase chromatography (RPC), retention is driven by hydrophobic interactions between the analyte and the stationary phase. The length of the n-alkyl ligand is a critical factor; longer chains provide a more hydrophobic surface, leading to stronger retention.

C18 (Octadecyl): With the longest alkyl chain, C18 phases are the most hydrophobic and, consequently, the most retentive among the three. quora.com They are highly effective for the separation of small molecules and peptides where strong retention is necessary to achieve resolution. reddit.com

C8 (Octyl): Offering intermediate hydrophobicity, C8 phases provide a balance between the high retention of C18 and the lower retention of C4. They are often used when C18 provides excessive retention, leading to long analysis times or the need for high concentrations of organic modifier. quora.com

C4 (Butyl): As the least hydrophobic of the common alkyl phases, C4 media is particularly well-suited for the analysis of large, hydrophobic biomolecules such as proteins. nih.gov Due to their significant size and multiple hydrophobic regions, proteins can interact very strongly with longer alkyl chains, often leading to poor peak shape, low recovery, and even irreversible adsorption. nih.gov The shorter C4 chains moderate this interaction, allowing for faster elution and improved recovery of intact proteins. nih.govchromatographyonline.com Using a C4 stationary phase is a common strategy for purifying large peptides (over 40 amino acids) or those that are very hydrophobic. biotage.com

While it is generally expected that retention decreases as the alkyl chain shortens (C18 > C8 > C4), some studies have observed that proteins can be more retained on C4 phases than on C18. chromatographyonline.com This phenomenon can be attributed to factors such as the higher ligand density on some C4 materials or increased access of the protein to the underlying silica (B1680970) surface, which can lead to secondary interactions. chromforum.org

Stationary PhaseRelative HydrophobicityPrimary Application FocusTypical Retention Profile
C18 (Octadecyl)HighSmall molecules, small to medium peptidesStrongest retention, ideal for resolving complex mixtures of less hydrophobic analytes.
C8 (Octyl)MediumAnalytes with moderate hydrophobicity, peptidesIntermediate retention, used when C18 is too retentive.
C4 (Butyl)LowLarge proteins, monoclonal antibodies (mAbs), very hydrophobic peptidesWeakest retention, prevents irreversible adsorption and improves recovery of large biomolecules. nih.govsciex.com

Selectivity refers to the ability of a stationary phase to differentiate between two analytes. While all alkyl phases separate primarily based on hydrophobicity, the chain length influences the subtle differences in their selectivity profiles.

For small peptides, C18 phases often provide superior resolution due to the greater surface area for interaction, allowing for finer discrimination based on small differences in hydrophobicity. biotage.com However, for large proteins, this strong interaction can be detrimental. The protein may unfold on the highly hydrophobic C18 surface, exposing more hydrophobic residues and leading to broad peaks and poor recovery.

The C4 phase, with its shorter chain, offers a distinct advantage for large molecules. It provides sufficient hydrophobicity to retain proteins but allows for faster desorption, resulting in sharper peaks and better preservation of the protein's native or partially folded structure. nih.govnih.gov This characteristic makes C4 media the preferred choice for the analysis of intact proteins and other large biomolecules where maintaining structural integrity and achieving high recovery are paramount. nih.gov For lipid-conjugated peptides that may not elute from C18 or C8 columns, a C4 phase is a recommended alternative due to its lower retentivity. waters.com

Evaluation Against Phenyl and Other Specialty Reversed-Phase Chemistries

Beyond standard alkyl chains, specialty phases like phenyl-functionalized media offer alternative separation mechanisms that can be exploited for challenging separations.

The primary distinction between Butyl (C4) and Phenyl stationary phases lies in their interaction mechanisms.

WP Butyl (C4): Relies almost exclusively on hydrophobic (van der Waals) interactions between the butyl chains and nonpolar regions of the analyte.

Phenyl Phases: These phases possess phenyl rings, which can engage in π-π stacking interactions with aromatic or unsaturated analytes in addition to general hydrophobic interactions. elementlabsolutions.comymc.eu This dual-interaction capability provides a unique selectivity profile, particularly for compounds containing aromatic rings.

This difference means that a Phenyl phase can often resolve aromatic compounds that co-elute on a C4 or C18 column. elementlabsolutions.com The elution order of compounds can be significantly different between a C4 and a Phenyl column, with the Phenyl phase showing enhanced retention for aromatic species relative to aliphatic ones. ymc.eu Conversely, for separating large, non-aromatic proteins, the straightforward hydrophobic mechanism of a C4 phase is often more predictable and effective. While phenyl phases can be used for peptides, the C4 phase's lower hydrophobicity is often more suitable for larger proteins to ensure efficient elution and recovery. nih.govmolnar-institute.com

FeatureWP Butyl (C4)Phenyl Phases
Primary Interaction HydrophobicHydrophobic and π-π interactions elementlabsolutions.com
Key Selectivity Driver Analyte hydrophobicity and sizeAnalyte aromaticity, shape, and hydrophobicity ymc.eu
Best Suited For Large proteins, hydrophobic biomoleculesAromatic compounds, positional isomers, peptides with aromatic residues
Selectivity Profile Differentiates based on overall hydrophobicity.Offers alternative selectivity for aromatic and unsaturated compounds. chromatographyonline.com

Orthogonal separation strategies, such as two-dimensional liquid chromatography (2D-LC), aim to increase peak capacity by using two columns with fundamentally different selectivities. nih.govresearchgate.net An effective orthogonal system combines two separation modes that fractionate the sample based on different physicochemical properties.

In this context, a WP Butyl (C4) column serves as an excellent tool for orthogonality. Its selectivity, based on moderate hydrophobic interactions, is sufficiently different from that of other phases:

Orthogonality with C18: While both are alkyl phases, the significant difference in hydrophobicity and steric effects between C4 and C18 can provide a degree of orthogonality, especially for complex peptide maps or protein isoform separations.

Orthogonality with Phenyl Phases: The different interaction mechanisms (hydrophobic vs. π-π) make the combination of C4 and Phenyl phases highly orthogonal. thermofisher.com

Orthogonality with HILIC/Ion-Exchange: When paired with a completely different mode, such as Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEX), a C4 column provides a robust and highly effective second dimension for comprehensive analysis of complex biological samples.

By employing a C4 column in an orthogonal setup, analysts can significantly enhance resolution and achieve separations that are impossible with a single-column approach. nih.govsepscience.com

Comparison with Polymeric and Monolithic Reversed-Phase Materials for Large Biomolecules

While traditional reversed-phase media are based on porous silica particles, alternative formats like polymeric and monolithic materials offer distinct advantages for biomolecule separations.

Polymeric Media: These are typically based on polymers like polystyrene-divinylbenzene (PS-DVB). They offer a key advantage over silica in their extended pH stability, allowing for separations at high pH where silica would dissolve. However, they can sometimes exhibit lower efficiency and different selectivity compared to silica-based phases.

Monolithic Materials: Monoliths consist of a single, continuous rod of porous material instead of packed particles. researchgate.net This structure creates large through-pores that facilitate convective mass transfer, rather than the diffusive mass transfer that dominates in particle-packed columns. For large biomolecules, which diffuse slowly, this is a major advantage. researchgate.net

The comparison with WP Butyl (C4) on silica reveals the following:

FeatureWP Butyl (C4) (Silica)Polymeric Reversed-PhaseMonolithic Reversed-Phase
Mass Transfer DiffusiveDiffusiveConvective researchgate.net
Operating Pressure HigherHigherLower, allowing for higher flow rates thermofisher.com
Suitability for Large Molecules Good, but diffusion-limitedGood, with high pH stabilityExcellent, due to fast, convection-based mass transfer and high permeability mdpi.com
Efficiency High, especially with smaller particlesGenerally lower than modern silicaCan be very high, especially for fast separations of large molecules researchgate.netthermofisher.com
pH Stability Limited (typically pH 2-8)Wide (e.g., pH 1-13)Dependent on base material (silica or polymer)

For the separation of very large biomolecules like monoclonal antibodies (mAbs) or virus particles, monolithic columns with C4 chemistry can outperform traditional packed-particle columns. thermofisher.com They offer faster separations, excellent resolution, and good recovery due to the favorable mass transfer kinetics and lower backpressure. researchgate.netthermofisher.com

Advantages and Limitations of WP Butyl (C4) Silica versus Polymer-Based Media

The performance of a reversed-phase chromatography medium is fundamentally tied to the nature of its support material. WP Butyl (C4) media are most commonly based on a silica support, but polymer-based C4 media are also available. Each type of support offers a distinct set of advantages and limitations, making them suitable for different analytical challenges.

WP Butyl (C4) Silica-Based Media

Silica has long been the dominant support material in HPLC due to its mechanical strength and high efficiency.

Advantages:

High Efficiency and Resolution: Silica-based media, including WP Butyl (C4), are known for their high plate counts, which translate to sharper peaks and better resolution. Their rigid structure prevents swelling and shrinking with changes in the mobile phase, contributing to stable and reproducible separations. chromforum.orgsilicycle.com The mass transfer characteristics of silica are particularly favorable for the analysis of small molecules. chromforum.org

Mechanical Strength: The hardness of the silica particles allows them to withstand high pressures, making them compatible with a wide range of HPLC and UHPLC systems and enabling the use of smaller particles for even higher efficiency. chromforum.org

Surface Chemistry: The surface of silica can be readily and reproducibly modified, allowing for consistent bonding of the butyl (C4) ligands. chromforum.org

Limitations:

Limited pH Stability: The primary drawback of silica-based media is their limited stability outside of a pH range of 2 to 8. shodex.de At high pH, the silica backbone can dissolve, leading to column degradation. At low pH, the bonded C4 phase can be hydrolyzed from the silica surface.

Silanol (B1196071) Activity: Residual silanol groups (Si-OH) on the silica surface can lead to undesirable secondary interactions with basic analytes, causing peak tailing. shodex.de While modern end-capping techniques significantly reduce these effects, they may not be entirely eliminated, which can be a concern for the analysis of highly basic compounds. bvchroma.com The shorter C4 chain may make these residual silanols more accessible compared to longer-chain phases like C18. researchgate.net

Polymer-Based C4 Media

Polymeric media, often based on materials like polystyrene-divinylbenzene, offer a robust alternative to silica.

Advantages:

Wide pH Stability: The most significant advantage of polymer-based media is their chemical stability across a broad pH range, typically from 1 to 13 or 14. shodex.desilicycle.com This allows for greater flexibility in mobile phase selection, which is particularly useful for separating compounds that require high or low pH for optimal retention and peak shape.

Reduced Secondary Interactions: The absence of silanol groups on polymeric surfaces eliminates the issue of peak tailing for basic compounds that can occur with silica-based columns. nih.gov This can lead to improved peak symmetry for certain analytes. For instance, studies on insulin biosynthesis have shown that no irreversible binding of insulins and proinsulins was observed for polymeric reversed-phase columns, likely due to the lack of silanol groups. nih.gov

Higher Loading Capacity: Polymeric media can sometimes offer a higher loading capacity compared to their silica counterparts. silicycle.com

Limitations:

Lower Efficiency: Generally, polymer-based columns exhibit lower chromatographic efficiency (lower plate counts) compared to silica-based columns, especially for small molecules. chromforum.org This is often attributed to slower mass transfer kinetics. chromforum.org

Mechanical Instability and Swelling: Polymeric media are typically less rigid than silica and can be prone to swelling or shrinking when the solvent composition is changed. chromforum.orgsilicycle.com This can lead to column instability and reduced lifetime. They are also generally limited to lower operating pressures than silica columns. chromforum.org

Solvent Compatibility: Some polymeric phases may have limitations regarding solvent compatibility and can be sensitive to certain organic solvents. chromforum.orgsilicycle.com

CharacteristicWP Butyl (C4) Silica-Based MediaPolymer-Based C4 Media
pH StabilityLimited (typically pH 2-8) shodex.deWide (typically pH 1-13) shodex.de
Efficiency/ResolutionHigh, especially for small molecules chromforum.orgGenerally lower than silica chromforum.org
Mechanical StrengthHigh, withstands high pressure chromforum.orgLower, prone to swelling/shrinking chromforum.orgsilicycle.com
Undesirable InteractionsPotential for peak tailing with basic compounds due to residual silanols shodex.deNo silanol interactions; reduced peak tailing for basic compounds nih.gov
Loading CapacityStandardCan be higher than silica silicycle.com
Column LifetimeCan be limited by pH and hydrolysisChemically robust, potentially longer lifetime shodex.de

Performance Metrics of WP Butyl (C4) Packed Columns versus Monolithic C4 Columns

The internal structure of a chromatography column plays a critical role in its performance. WP Butyl (C4) stationary phases can be incorporated into traditional packed-particle columns or into monolithic structures. Each format presents a different balance of efficiency, speed, and backpressure.

WP Butyl (C4) Packed Columns

This is the conventional column format, consisting of a tube packed with small, porous particles coated with the C4 stationary phase.

Performance Metrics:

Efficiency (Plate Number): The efficiency of packed columns is highly dependent on particle size; smaller particles lead to higher plate numbers and better resolution. uhplcs.com A column packed with 3 to 5-micron particles can achieve high efficiency. chromforum.org However, this comes at the cost of increased backpressure. uhplcs.com

Backpressure: Backpressure is a significant limiting factor for packed columns. As particle size decreases, the pressure required to maintain a given flow rate increases substantially. uhplcs.com This can restrict the use of higher flow rates to speed up analysis or longer columns to improve resolution.

Resolution: Excellent resolution can be achieved, particularly with columns packed with small, superficially porous particles (solid-core), which offer high efficiency at a lower backpressure than fully porous particles of the same size. lcms.cz

Durability: The main limitation on durability is often blockage of the interstitial spaces between particles by sample contaminants, leading to increased backpressure and eventual column failure. chromforum.org

Monolithic C4 Columns

Monolithic columns are constructed from a single, continuous rod of porous material (e.g., silica) that has been chemically modified with C4 ligands. This structure contains large macropores for mobile phase flow and smaller mesopores where the chromatographic interaction occurs. molnar-institute.com

Performance Metrics:

Efficiency (Plate Number): The efficiency of monolithic columns is often comparable to that of packed columns with 3 to 5-micron particles. chromforum.org However, they may not reach the ultra-high efficiencies of the best columns packed with sub-2-micron particles. chromforum.org A key advantage is that their efficiency is less dependent on the flow rate (a flatter van Deemter curve), allowing for high performance even at accelerated speeds. chromforum.org

Backpressure: The defining advantage of monolithic columns is their significantly lower backpressure compared to packed-particle columns of similar efficiency. chromforum.orgnih.gov The large macropores offer much less resistance to flow, enabling the use of higher flow rates for rapid separations without exceeding the pressure limits of standard HPLC systems. chromforum.orgchromforum.org Studies comparing monolithic and packed C18 columns showed the backpressure on the monolithic column was two to three times lower. nih.gov

Resolution: Good resolution can be achieved, and the low backpressure allows for the coupling of multiple monolithic columns in series to dramatically increase the total plate count and resolve highly complex mixtures, a strategy that is often impractical with packed columns due to the cumulative backpressure. chromforum.org

Durability: Monolithic columns are generally more robust against blockage from particulate matter in the sample due to their larger flow-through channels. chromforum.org However, their chromatographic performance can be more sensitive to the composition of the sample solvent. nih.gov

Performance MetricWP Butyl (C4) Packed ColumnsMonolithic C4 Columns
Efficiency (N)High, dependent on particle size (smaller particles = higher N) uhplcs.comGood, comparable to 3-5 µm packed columns; less flow-rate dependent chromforum.orgchromforum.org
BackpressureHigh, especially with small particles; limits flow rate and column length uhplcs.comSignificantly lower (2-3x less than packed columns); allows for high flow rates and faster analysis chromforum.orgnih.gov
Analysis SpeedLimited by backpressureHigh, due to the ability to use high flow rates at low pressure chromforum.org
ResolutionCan be very high, especially with sub-2 µm or solid-core particlesGood; can be increased by coupling columns in series chromforum.org
RobustnessProne to clogging from sample particulates chromforum.orgMore resistant to clogging; may be more sensitive to sample solvent effects chromforum.orgnih.gov

Specialized Research Applications of Wp Butyl C4 Reversed Phase Media

WP Butyl (C4) Chromatography in Proteomics and Peptide Mapping Research

The field of proteomics, which involves the large-scale study of proteins, heavily relies on effective separation techniques. WP Butyl (C4) reversed-phase chromatography has proven to be a valuable tool in this area, enabling the detailed analysis of intact proteins, their variants, and peptide fragments.

Separation of Intact Proteins and Protein Variants (e.g., Monoclonal Antibodies)

The separation of intact proteins and their variants, such as monoclonal antibodies (mAbs), is crucial for understanding their structure, function, and for ensuring the quality and consistency of biopharmaceutical products. thermofisher.comthermofisher.com WP Butyl (C4) media is frequently employed for this purpose due to its ability to provide high-resolution separations of these large and complex molecules. thermofisher.comthermofisher.comelementlabsolutions.com

The lower hydrophobicity of the C4 stationary phase allows for the elution of large proteins under conditions that maintain their structural integrity, minimizing denaturation. ymcamerica.com This is particularly important for the analysis of mAbs and their variants, which can differ subtly in their post-translational modifications or degradation products. thermofisher.comthermofisher.com The use of C4 columns can resolve these minor differences, providing excellent peak shape and resolution. thermofisher.com For instance, in the analysis of a therapeutic mAb, a C4 monolith column was able to resolve several additional components that could be attributed to post-translational modifications or degradation. thermofisher.com

The choice of stationary phase chemistry is critical, and C4 often provides advantages over more hydrophobic phases like C8 and diphenyl for certain mAb separations. chromatographyonline.com While C8 and diphenyl phases can offer higher resolution due to greater retention, C4's lower hydrophobicity can lead to earlier elution times, which can be advantageous. chromatographyonline.com The selection of the appropriate phase depends on the specific characteristics of the protein being analyzed.

The following table summarizes the application of WP Butyl (C4) media in the separation of intact proteins and their variants:

ApplicationKey FindingsReferences
Monoclonal Antibody (mAb) AnalysisC4 monolith columns provide excellent resolution of mAb variants and degradation products. thermofisher.comthermofisher.com thermofisher.comthermofisher.com
C4 chemistry can offer advantages in elution time compared to more hydrophobic phases. chromatographyonline.com chromatographyonline.com
UPLC with BEH300 C4 columns allows for reliable and reproducible quantitation of mAbs with minimal carryover. waters.com waters.com
Intact Protein SeparationWide-pore C4 columns are effective for resolving various proteins and biopolymers. ymcamerica.com ymcamerica.com
Superficially porous C4 columns provide high efficiency and fast separations for molecular weight determination. elementlabsolutions.com elementlabsolutions.com
Polymeric C4 media can offer superior sensitivity compared to silica-based media for online nano-LC of proteins. nih.gov nih.gov

Peptide Fragment Analysis and Post-Translational Modification Characterization

Peptide mapping, which involves the enzymatic digestion of a protein followed by the separation and analysis of the resulting peptide fragments, is a cornerstone of proteomic research. This technique is essential for verifying the primary structure of a protein and for identifying and localizing post-translational modifications (PTMs). nih.gov PTMs are chemical modifications to a protein after its synthesis and play a critical role in regulating cellular processes. nih.gov

WP Butyl (C4) media is increasingly being utilized for peptide fragment analysis, particularly for hydrophobic peptides that can exhibit poor chromatographic behavior on more retentive C18 columns. nih.gov Switching to a less retentive C4 column can dramatically reduce peak tailing and carry-over for these challenging peptides, leading to more robust and easily interpretable data. nih.gov This is crucial for the accuracy of multi-attribute methods (MAM) used in biopharmaceutical development to monitor product quality attributes. nih.gov

The analysis of PTMs often requires enrichment strategies to isolate the modified peptides, which are frequently present in low abundance. nih.gov Following enrichment, reversed-phase HPLC, often with C4 media, is used for separation prior to mass spectrometry (MS) analysis. The choice of the chromatographic conditions, including the stationary phase, can significantly impact the separation selectivity of peptides. researchgate.net

The table below highlights the use of WP Butyl (C4) in peptide analysis and PTM characterization:

ApplicationKey FindingsReferences
Peptide MappingC4 columns reduce peak tailing and carry-over of hydrophobic peptides compared to C18 columns. nih.gov nih.gov
Switching to a C4 column does not negatively impact MS/MS sequence coverage. nih.gov nih.gov
Post-Translational Modification (PTM) AnalysisReversed-phase HPLC with various stationary phases, including C4, is a key tool for separating PTM-containing peptides. researchgate.net researchgate.net
The separation selectivity of peptides is influenced by the stationary phase chemistry. researchgate.net researchgate.net

Application of WP Butyl (C4) Media in Large Biomolecule Separation

The gentle retention characteristics of WP Butyl (C4) media make it an ideal choice for the separation of very large biomolecules and their complexes, where maintaining structural integrity is paramount.

Separation of Histones and Other Nuclear Proteins

Histones are a group of basic proteins that package and order DNA into structural units called nucleosomes. They are subject to a wide array of post-translational modifications that play a crucial role in regulating gene expression. The separation and analysis of different histone variants and their modified forms are essential for understanding epigenetic mechanisms.

WP Butyl (C4) reversed-phase HPLC has been successfully used for the rapid and high-resolution separation of histone proteins. nih.gov By carefully optimizing the gradient, ion-pairing agent concentration, and flow rate, researchers have been able to separate different histone fractions, including H1, H2A, H2B, H3, and H4, as well as their more and less hydrophobic variants. nih.gov This level of separation is critical for detailed characterization of histone modifications.

The extraction of nuclear proteins, including histones, can be achieved through various methods, such as hypotonic lysis to separate cytoplasmic and nuclear fractions. bosterbio.com Once extracted, reversed-phase HPLC on C4 columns provides a powerful tool for their purification and analysis.

Viral Particle Analysis and Purification

The analysis and purification of viral particles are essential for vaccine development, virology research, and gene therapy applications. WP Butyl (C4) chromatography has been utilized in the purification of viral proteins, such as the major capsid protein VP1 of polyomavirus, to produce virus-like particles (VLPs). nih.gov

In a study on the purification of VP1, reversed-phase HPLC with a C4 column was used to measure the concentration of the purified protein. nih.gov This demonstrates the utility of C4 media in the analytical characterization of viral components. Furthermore, immuno-affinity chromatography can be employed for the selective capture and purification of infective virus particles, and subsequent analysis can involve techniques where C4 chromatography could play a role in protein characterization. nih.gov

Advanced Analytical Techniques Coupled with WP Butyl (C4) Chromatography

To enhance the analytical power for complex biological samples, WP Butyl (C4) chromatography is often coupled with other advanced analytical techniques, most notably mass spectrometry and two-dimensional liquid chromatography.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of proteins and peptides. thermofisher.com Reversed-phase chromatography using C4 media is well-suited for LC-MS applications due to the use of MS-compatible mobile phases. thermofisher.com This combination allows for the direct characterization of individual protein variants and PTMs. thermofisher.comthermofisher.com

Two-dimensional liquid chromatography (2D-LC) provides significantly higher resolving power than single-dimension separations, making it invaluable for the analysis of highly complex samples like proteomic digests. nih.govcast-amsterdam.org In 2D-LC, fractions from the first dimension of separation are subjected to a second, orthogonal separation. Reversed-phase HPLC, often employing C4 or other stationary phases, is a common choice for one or both dimensions of the separation, providing a high degree of resolution for complex peptide mixtures. researchgate.net

Integration with Mass Spectrometry (LC-MS) for Structural Elucidation

The integration of WP Butyl (C4) reversed-phase media with mass spectrometry (LC-MS) represents a powerful analytical strategy for the structural elucidation of large biomolecules, particularly proteins and monoclonal antibodies (mAbs). The unique properties of the C4 stationary phase make it highly compatible with MS detection, addressing common challenges encountered in the analysis of complex biological samples.

The primary advantage of C4 media in LC-MS applications stems from its lower hydrophobicity compared to longer-chain phases like C18. sciex.comymcamerica.comthomassci.com Proteins, due to their size and complex structures, tend to adsorb strongly to highly hydrophobic stationary phases, which can lead to poor peak shape, low recovery, and irreversible binding. nih.gov The shorter butyl alkyl chain of C4 media facilitates faster desorption and elution of large molecules, ensuring more efficient transfer from the liquid chromatography (LC) column to the mass spectrometer. nih.gov This is crucial for obtaining high-quality mass spectra needed for accurate mass determination and structural characterization. sciex.com

Wide-pore silica (B1680970) is a critical feature of C4 media designed for protein analysis. Pores, typically 300 Å or 400 Å, ensure that large molecules can freely access the stationary phase surface, leading to effective separations. chromatographyonline.comsigmaaldrich.comanalytics-shop.com Conventional HPLC packings with smaller pores (e.g., 8–14 nm) are generally unsuitable as they exclude large proteins from the interactive surface. chromatographyonline.com Modern C4 columns may utilize superficially porous particles (SPP) or monolithic structures to enhance efficiency and reduce backpressure, allowing for high-throughput analysis without sacrificing resolution. sigmaaldrich.comthermofisher.com

In a typical LC-MS workflow, the C4 column serves not only to separate analytes but also to perform online desalting. sciex.combiotage.com Biological samples and protein formulations often contain high concentrations of non-volatile salts and buffers that are incompatible with MS analysis. sciex.com The reversed-phase mechanism effectively retains the protein of interest while allowing these salts to be washed away, resulting in cleaner mass spectra and improved signal-to-noise ratios.

The selection of mobile phase modifiers is also a key consideration. Volatile modifiers like formic acid and trifluoroacetic acid (TFA) are commonly used as they are compatible with MS detection. Temperature is another important parameter; operating at elevated temperatures (e.g., 60-85 °C) can improve peak shape, reduce carryover, and enhance mass transfer for large molecules. sigmaaldrich.comthermofisher.com

Applications of C4-LC-MS are prevalent in the biopharmaceutical industry for characterizing therapeutic proteins. This technique is used to analyze intact mAbs, identify and quantify variants (e.g., glycosylation, oxidation), and characterize fragments such as the antigen-binding fragment (Fab). thermofisher.comsigmaaldrich.com The high resolution offered by C4 media allows for the separation of closely related protein species, which can then be directly identified and characterized by the mass spectrometer. thermofisher.com

Table 1: Research Findings on LC-MS Integration with C4 Media

Analyte/ApplicationC4 Media CharacteristicsKey FindingsReference(s)
Intact Monoclonal Antibody (mAb) Analysis ProSwift C4 RP-5H (Polymeric monolith), 500 µm x 10 cmProvided excellent peak shape and resolution of minor variants and degradation products from the main antibody. thermofisher.com
Intact Protein Analysis (e.g., IgG) C4 media with 300 Å pores, 5 µm particles in a microfluidic chipEnabled effective online desalting and separation of intact proteins prior to MS analysis, crucial for high-quality spectra. sciex.com
Large Proteins and mAbs BIOshell™ A400 Protein C4, 3.4 µm SPP, 400 Å poresAllowed for high-speed, high-resolution separations with improved protein recovery due to the fused-core particle design. sigmaaldrich.com
General Protein Separations TSKgel Protein C4-300, 3 µm particles, 300 Å poresDemonstrated excellent reproducibility and detection of hydrophobic variances for a range of protein sizes. chromatographyonline.com

Preparative Scale Applications of WP Butyl (C4) Media in Biopurification

WP Butyl (C4) reversed-phase media is not only a tool for analytical-scale separations but is also extensively utilized in preparative scale applications for the purification of large quantities of biomolecules. The same properties that make it advantageous for analytical LC-MS—namely its moderate hydrophobicity and wide-pore structure—are highly beneficial for biopurification, where the goal is to obtain a pure, concentrated, and biologically active product. ymcamerica.comanalytics-shop.com

In preparative chromatography, the primary objective is to isolate a target molecule from a complex mixture. The lower hydrophobicity of the C4 phase is particularly advantageous for the purification of large, hydrophobic proteins that would be difficult to elute from C8 or C18 phases. ymcamerica.com The use of C4 media allows for elution under milder conditions (i.e., lower organic solvent concentrations), which is crucial for preserving the delicate tertiary structure and, consequently, the biological activity of the purified protein. ymcamerica.comanalytics-shop.com

The wide-pore architecture (e.g., 200 Å, 300 Å) of preparative C4 media is essential to accommodate the high mass loading required in large-scale purification. ymcamerica.comanalytics-shop.com These large pores ensure that the protein molecules can efficiently interact with the stationary phase, maximizing binding capacity and resolution. For preparative and process scale applications, C4 media is often available with larger particle sizes (e.g., 10 µm and higher) to reduce column backpressure, which is a significant consideration when working with large columns and high flow rates. ymcamerica.com

The scalability of separations from analytical to preparative scale is a key feature of C4 media. Method development can be performed on smaller, analytical columns, and the conditions can then be transferred to larger, preparative columns packed with the same C4 chemistry. This ensures a predictable and consistent purification performance, saving time and resources in process development.

YMC-Pack C4, for instance, is available in various particle sizes, including 10 µm and larger, specifically designed for preparative work. ymcamerica.com These "High Grade (HG)" resins boast improved mechanical stability to withstand the high pressures associated with large-scale industrial chromatography, as well as narrow particle and pore size distributions to maintain high performance. ymcamerica.com The result of using this type of media is a final product that is not only pure but also concentrated and retains its intended biological function. ymcamerica.comanalytics-shop.com

Table 2: Specifications of Preparative WP Butyl (C4) Media

ParameterSpecificationBenefit in Preparative ScaleReference(s)
Stationary Phase Butyl (C4), monomerically bonded on spherical silicaLower hydrophobicity allows elution with less organic solvent, preserving protein structure and activity. ymcamerica.comthomassci.com
Pore Size 200 Å, 300 ÅProvides high surface area access for large biomolecules, increasing loading capacity. ymcamerica.comanalytics-shop.com
Particle Size ≥ 10 µmReduces column backpressure, allowing for higher flow rates in large-diameter columns. ymcamerica.com
Endcapping YesMinimizes undesirable interactions with free silanol (B1196071) groups, improving peak shape and recovery. ymcamerica.comchromatographyonline.com
Mechanical Stability High (e.g., YMC-Pack C4-HG series)Withstands high pressures typical of industrial-scale purification processes. ymcamerica.com

Challenges and Future Directions in Wp Butyl C4 Reversed Phase Chromatography Research

Addressing Peak Broadening and Adsorption Issues in WP Butyl (C4) Systems

Peak broadening and adsorption are significant challenges in reversed-phase chromatography, impacting resolution and analyte recovery. These issues are particularly relevant in the analysis of complex biomolecules, which often exhibit multiple interaction sites.

Strategies to Mitigate On-Column Degradation and Improve Recovery

On-column degradation can lead to the appearance of ghost peaks and inaccurate quantification. nih.gov This degradation can be influenced by factors such as elevated column temperatures and the presence of dissolved oxygen in the mobile phase. nih.gov For instance, studies on the antibiotic cefaclor (B193732) have shown that on-column degradation can occur at elevated temperatures, leading to the formation of an oxidative decarboxylation analog. nih.gov To mitigate this, it is recommended to maintain column temperatures below 30°C. nih.gov

The material of the chromatography column itself can also contribute to on-column degradation. Traditional stainless-steel columns can cause metal-analyte interactions, leading to oxidation of sensitive compounds like tertiary amines and nitrosation of secondary amines. waters.com The use of columns with advanced surfaces, such as those with a hybrid organic/inorganic barrier, can prevent these interactions and significantly improve the reliability of chromatographic data. waters.com

Incomplete recovery of analytes, or adsorption, is another challenge, particularly for large molecules like proteins. chromatographyonline.com This can be influenced by the specific protein and the column's stationary phase. chromatographyonline.com Strategies to improve recovery include optimizing the mobile phase composition and using columns with surfaces designed to minimize non-specific binding.

Table 1: Strategies to Mitigate On-Column Degradation and Improve Recovery

Challenge Mitigation Strategy Example Reference
On-column degradation due to temperature Maintain lower column temperature Keeping the column temperature below 30°C to prevent degradation of cefaclor. nih.gov
Metal-analyte interactions Use columns with inert surfaces Employing columns with hybrid organic/inorganic barriers to prevent oxidation of amines. waters.com

Understanding Mixed-Mode Interactions on C4 Stationary Phases

While hydrophobic interactions are the primary mechanism in reversed-phase chromatography, secondary interactions can significantly influence selectivity. bvchroma.comwikipedia.org These mixed-mode interactions arise from a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions between the analyte, stationary phase, and mobile phase. bvchroma.comhelixchrom.com

On C4 stationary phases, which are less hydrophobic than C18 phases, these secondary interactions can be particularly influential. ymcamerica.comymc.co.jp The shorter butyl chains result in less shielding of the underlying silica (B1680970) surface, making residual silanol (B1196071) groups more accessible for interactions with basic and polar analytes. chromatographytoday.com This can lead to peak tailing for basic compounds but can also be exploited to achieve unique selectivity for complex mixtures. ymcamerica.comchromatographytoday.com

The nature and strength of these interactions can be modulated by adjusting mobile phase parameters such as pH, buffer concentration, and the type of organic modifier. helixchrom.com For example, at a pH above the pKa of the residual silanols (around 5), they become ionized and can participate in cation-exchange interactions with positively charged analytes. chromatographytoday.com This allows for the retention and separation of both non-polar and ionic compounds in a single run. helixchrom.com

Recent research has focused on developing novel C4-modified stationary phases that intentionally incorporate additional functional groups to create well-defined mixed-mode characteristics. rsc.org For example, a C4-modified bipyridinium stationary phase has been shown to exhibit reversed-phase, hydrophilic interaction, and ion-exchange properties, making it suitable for a wide range of applications. rsc.org

Enhancing Robustness and Lifetime of WP Butyl (C4) Media

The robustness and longevity of chromatographic media are critical for reproducible and cost-effective analytical methods. This is particularly true when operating under harsh conditions of pH and temperature.

Stability Under Extreme pH and Temperature Conditions

The stability of silica-based stationary phases, including C4, is a significant concern at extreme pH values and elevated temperatures. At low pH (below 2.5), the siloxane bonds that link the butyl groups to the silica can be hydrolyzed, leading to a loss of the stationary phase. chromatographyonline.com Conversely, at high pH (above 8), the silica backbone itself can dissolve, causing column degradation and void formation. chromforum.orgchromforum.org

Elevated temperatures accelerate both of these degradation processes. chromforum.orgunits.it A general rule of thumb is that for every 10°C increase in temperature, the rate of column degradation can increase significantly. chromforum.org However, modern advancements in silica and bonding technology have led to the development of more robust C4 phases. For example, some C4 columns are designed to be stable at temperatures up to 90°C and across a wider pH range, often from 2 to 9. hplc.eu These improvements are often achieved through high-density bonding and extensive end-capping of the stationary phase. hplc.eu

Polymer-based C4 columns offer an alternative with even greater stability, often tolerating a pH range of 2 to 13 and temperatures up to 150°C or higher. chromatographyonline.com While traditionally offering lower efficiency than silica-based columns, high temperatures can improve the performance of polymeric columns by reducing mobile phase viscosity and enhancing diffusion rates. chromatographyonline.com

Table 2: Operating Ranges for Different C4 Column Types

Column Type Typical pH Range Typical Max Temperature Reference
Standard Silica C4 2 - 7.5 50°C ymcamerica.com
Modern Silica C4 2 - 9 90°C hplc.eu

Prevention of Phase Collapse in Highly Aqueous Mobile Phases

When using highly aqueous mobile phases (typically with less than 5-10% organic solvent), traditional reversed-phase columns can suffer from a phenomenon known as phase collapse or dewetting. amazonaws.comchromatographyonline.com This occurs because the highly polar mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention and poor peak shape. amazonaws.com

This issue is particularly relevant for the analysis of very polar compounds that require highly aqueous conditions for sufficient retention. welch-us.com C4 phases, being less hydrophobic than C18, are generally less prone to phase collapse. However, the risk still exists, especially with highly dense bonded phases. chromatographyonline.com

Several strategies can be employed to prevent phase collapse:

Use of "AQ" or water-compatible columns: These columns often feature polar-embedded or polar-endcapped stationary phases that maintain wettability even in 100% aqueous mobile phases. chromatographyonline.comchromatographyonline.com

Maintaining a small amount of organic solvent: Keeping at least 5-10% organic modifier in the mobile phase can prevent dewetting. units.it

Column re-equilibration: If phase collapse is suspected, flushing the column with a mobile phase containing a higher concentration of organic solvent (e.g., 50% or more) can restore the wetted state of the stationary phase. amazonaws.comwelch-us.com

Novel Advancements in WP Butyl (C4) Stationary Phase Design

The field of liquid chromatography is continually evolving, with ongoing research focused on developing new stationary phases with improved performance characteristics.

Recent advancements in C4 stationary phase design include:

Core-shell particles: These particles consist of a solid, non-porous core surrounded by a thin, porous shell of silica to which the C4 ligands are bonded. hplc.eu This design offers high efficiency, comparable to sub-2-micron fully porous particles, but with significantly lower backpressure. pharmacyjournal.org This allows for faster separations without sacrificing resolution.

Monolithic columns: These columns are made from a single, continuous rod of porous silica with a bimodal pore structure. chromatographyonline.comchromatographyonline.com They offer very low backpressure and are well-suited for high-throughput applications.

Hybrid particle technology: This involves the incorporation of organic groups into the silica matrix itself, not just on the surface. This can improve the pH stability of the stationary phase. chromforum.org

Specialty C4 phases: Manufacturers are developing C4 columns specifically designed and tested for challenging applications, such as the separation of large proteins and biopolymers. ymcamerica.comchromatographyonline.com These columns often utilize wide-pore silica (300Å or larger) to allow for better access of large molecules to the stationary phase. ymcamerica.comymc.co.jp

Table 3: Chemical Compounds Mentioned

Compound Name
Acetonitrile (B52724)
Cefaclor
Formic acid
Methanol (B129727)
Trifluoroacetic acid
Ammonium (B1175870) formate
Dichloromethane
Dimethylformamide (DMF)
Dimethylsulfoxide (DMSO)
Triethylamine (B128534) (TEA)
Ammonium acetate
Nitrogen
Dihydroxyacetone
Propyl paraben
Propranolol
Dipropyl phthalate
Naphthalene
Acenaphthene
Amitriptyline
Potassium hydroxide
Potassium phosphate
Procainamides

Development of Hybrid Particle Technologies for WP Butyl (C4) Media

A pivotal advancement in stationary phase technology is the creation of hybrid organic-inorganic particles. chromatographyonline.com These materials merge the mechanical strength and efficiency of silica with the chemical stability of polymeric phases. chromatographyonline.com Traditional silica-based columns are susceptible to dissolution at high pH (typically above pH 8), which limits their operational range. chromatographyonline.com Hybrid particle technology addresses this by incorporating organic groups, such as methyl groups, into the silica matrix during synthesis. chromatographyonline.com This process involves the co-hydrolysis and co-condensation of organosilanes (like methyltriethoxysilane) with tetraethoxysilane. chromatographyonline.com

The resulting hybrid particles exhibit significantly improved stability under alkaline mobile phase conditions and at elevated temperatures. chromatographyonline.comchromatographyonline.com This extended pH stability is crucial for manipulating the ionization state of acidic and basic analytes to achieve optimal retention and selectivity. Furthermore, the incorporation of organic components reduces the activity of surface silanol groups, leading to improved peak shapes for basic compounds. chromatographyonline.com Compared to purely polymeric stationary phases, hybrid particles offer superior column efficiencies and greater mechanical strength, making them compatible with the high pressures of ultra-high performance liquid chromatography (UHPLC). chromatographyonline.com

Table 1: Comparison of Traditional Silica and Hybrid Particle Technologies

FeatureTraditional Silica ParticlesHybrid Organic-Inorganic Particles
Composition Primarily inorganic silica (SiO₂)Co-polymer of inorganic silica and organic organosiloxane
pH Stability Limited, prone to dissolution above pH 8Enhanced, stable across a wider pH range (e.g., 1-12) chromatographyonline.com
Silanol Activity Higher, can lead to peak tailing for basic compoundsReduced, resulting in improved peak symmetry chromatographyonline.com
Mechanical Strength HighHigh, suitable for UHPLC applications chromatographyonline.com
Column Efficiency HighHigh chromatographyonline.com

Integration of Charged Surfaces in WP Butyl (C4) Chemistries for Selectivity Modulation

To further enhance selectivity and overcome challenges associated with analyzing ionogenic compounds, researchers have developed stationary phases that incorporate a controlled surface charge. elementlabsolutions.com These "charged surface" phases are distinct from traditional mixed-mode columns, as they are designed to use lower energy interactions to improve peak shape and loading capacity rather than primarily altering retention through strong ion-exchange mechanisms. elementlabsolutions.com

The introduction of a low-level, typically positive, charge on the silica surface provides several advantages. It can effectively shield basic analytes (which are protonated and positively charged at low pH) from interacting with residual, negatively charged silanol groups on the silica surface. elementlabsolutions.com This electrostatic repulsion minimizes secondary interactions that cause peak tailing, a common issue when using low-ionic-strength mobile phases favored in mass spectrometry (MS). elementlabsolutions.com The result is improved peak symmetry and higher loading capacity for basic compounds. elementlabsolutions.com

This surface charge can be introduced through various proprietary methods, such as using ionized end-capping reagents or cross-linking the surface with a reagent containing an ionogenic group. elementlabsolutions.com By modulating the surface charge, these C4 columns offer an additional mechanism to control selectivity, providing a powerful tool for method development. elementlabsolutions.comwindows.net

Emerging Methodological Innovations for WP Butyl (C4) Applications

Alongside advances in column chemistry, methodological innovations are expanding the utility of WP Butyl (C4) media. The integration of C4 columns with state-of-the-art instrumentation and computational tools is enabling faster, more efficient, and automated separations.

Ultra-High Performance Liquid Chromatography (UHPLC) with WP Butyl (C4) Columns

The synergy between UHPLC systems and advanced C4 column technology has revolutionized the separation of large biomolecules like proteins and monoclonal antibodies (mAbs). sigmaaldrich.com UHPLC utilizes columns packed with sub-2 µm fully porous particles or sub-3 µm superficially porous particles (SPP), also known as fused-core particles, to achieve significantly higher efficiency and speed than traditional HPLC. sigmaaldrich.comsigmaaldrich.com

SPP technology features a solid, impermeable core surrounded by a thin, porous shell of silica where the chromatographic interaction occurs. sigmaaldrich.com This design shortens the diffusion path for analytes, which is particularly beneficial for large molecules that have slow diffusion kinetics. sigmaaldrich.com The result is a reduction in mass transfer resistance, leading to sharper peaks, improved resolution, and higher efficiency separations at lower backpressures compared to sub-2 µm fully porous particles. sigmaaldrich.comsigmaaldrich.com

Modern UHPLC C4 columns are often designed with wide pores (e.g., 300 Å to 1000 Å) to ensure that large proteins and mAbs can freely access the bonded phase within the pores without being excluded by size. sigmaaldrich.comchromatographytoday.comcoleparmer.com This "total access" prevents secondary size-exclusion effects and allows for better retention and selectivity. chromatographytoday.com These columns, often featuring dimethylbutyl bonded phases, are robust enough to withstand the low pH and high temperatures frequently used in protein separations, making them highly suitable for demanding biopharmaceutical applications. sigmaaldrich.com

Table 2: Specifications of Modern UHPLC C4 Columns for Biomolecule Analysis

ParameterBIOshell™ IgG 1000 Å C4HALO® 1000Å C4Cole-Parmer BIO C4
Particle Technology Superficially Porous Particle (SPP) / Fused-Core® sigmaaldrich.comSuperficially Porous Particle (SPP) / Fused-Core® chromatographytoday.comFully Porous Particle coleparmer.com
Particle Size 2.7 µm sigmaaldrich.com2.7 µm chromatographytoday.com1.7 µm coleparmer.com
Pore Size 1000 Å sigmaaldrich.comsigmaaldrich.com1000 Å chromatographytoday.com300 Å coleparmer.comcoleparmer.com
Phase Chemistry Dimethylbutyl sigmaaldrich.comButyl (C4)Butyl (C4) coleparmer.com
Key Application Large biomacromolecules, mAbs, ADCs sigmaaldrich.comsigmaaldrich.comLarge proteins, mAbs, synthetic polymers chromatographytoday.comLarge hydrophobic molecules, proteins, peptides coleparmer.com
Primary Benefit High-speed, high-efficiency separations without drastic pressure increase sigmaaldrich.comImproved separation of large molecules via "Total Access Pore Technology" chromatographytoday.comIncreased sensitivity and resolution for complex mixtures coleparmer.com

Automation and High-Throughput Screening in C4 Separations

In fields like drug discovery and industrial quality control, the ability to analyze a large number of samples quickly is paramount. solubilityofthings.com Automation and high-throughput screening (HTS) systems, which leverage robotics, automated liquid handlers, and advanced data processing, have been developed to meet this need. solubilityofthings.comnih.gov These platforms can run continuously, processing thousands of samples per day with minimal human intervention. nih.gov

WP Butyl (C4) columns, particularly the robust and fast-separating UHPLC variants, are well-suited for integration into these automated workflows. selectscience.net Their stable chemistry and reproducible performance are essential for generating reliable data across large sample sets. The speed of UHPLC C4 separations allows for rapid analysis cycles, which is a key requirement for HTS. nih.gov The application of these automated systems in C4 separations accelerates workflows such as phenotypic drug discovery, impurity profiling, and process monitoring, enabling researchers to make faster, data-driven decisions. nih.govselectscience.net

In Silico Modeling and Predictive Tools for WP Butyl (C4) Chromatography

A significant innovation in method development is the use of in silico modeling and predictive software. chromatographyonline.com These computational tools can simulate chromatographic separations, allowing researchers to optimize method parameters like gradient, temperature, and mobile phase composition without extensive, time-consuming, and resource-intensive laboratory experiments. chromatographyonline.comfrontiersin.org

For C4 chromatography, these models can predict the retention times and resolution of analytes under various conditions. chromatographyonline.com This is achieved by performing a small number of initial experiments (e.g., at different gradients and temperatures) to build a retention model. chromatographyonline.com The software can then generate 3D resolution maps, visualizing the separation landscape and helping scientists identify the optimal conditions to achieve a desired separation. chromatographyonline.com For complex biomolecules, which may exhibit conformational changes, more sophisticated polynomial models are required for accurate retention prediction. chromatographyonline.com

Recent approaches also leverage machine learning and quantitative structure-property relationships (QSPR). nih.gov By using molecular descriptors derived from a molecule's structure, these models can predict retention behavior without any initial experiments, further accelerating method development. nih.gov In silico modeling not only speeds up the optimization process but also facilitates the development of greener analytical methods by reducing solvent and resource consumption. rsc.org

Q & A

Basic Research Questions

Q. How should researchers design experiments using WP Butyl (C4) Reverse Phase Media to ensure robust protein separation?

  • Methodological Answer : Begin by defining the research objective using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to clarify variables such as target analytes, buffer conditions, and separation efficiency metrics . For reproducibility, document particle size (e.g., 5–10 µm), pore size (e.g., 300 Å), and mobile phase composition (e.g., acetonitrile gradients). Validate protocols using control samples and replicate runs to assess retention time consistency. Incorporate subsampling strategies to minimize preparation errors, as outlined in protocols for particulate laboratory samples .

Q. What steps are critical for ensuring reproducibility when using C4 media in chromatographic workflows?

  • Methodological Answer :

  • Standardized Protocols : Precisely report parameters (e.g., column dimensions, flow rates, equilibration time) and adhere to technical guidelines for mixing reagents and avoiding cross-contamination (e.g., changing pipette tips between samples) .
  • Subsampling : Follow stratified random sampling to ensure representative aliquots, particularly for heterogeneous biological samples. Calculate subsampling errors using the sFE (sampling error factor) and report analytical quality metrics (e.g., %RSD for retention times) .
  • Data Reporting : Include raw data tables with retention times, peak areas, and recovery rates alongside summary statistics (e.g., mean ± SD) to enable replication .

Q. How can researchers select optimal buffer conditions for C4 media to maximize analyte recovery?

  • Methodological Answer : Screen buffers (e.g., trifluoroacetic acid vs. formic acid) using a fractional factorial design to evaluate interactions between pH, ionic strength, and organic modifier concentration. Prioritize compatibility with downstream techniques like mass spectrometry (e.g., avoiding non-volatile salts). Validate recovery rates via spiked samples and compare against reference datasets .

Advanced Research Questions

Q. How should researchers resolve contradictions in retention data when using C4 media for complex biological samples?

  • Methodological Answer :

  • Error Analysis : Quantify systematic vs. random errors by comparing intra- and inter-laboratory reproducibility. Use Bland-Altman plots to assess bias in retention times or peak areas .
  • Sample Complexity : Adjust for matrix effects (e.g., lipid interference) by pre-treating samples with solid-phase extraction or dilution. Cross-validate results with orthogonal methods (e.g., size-exclusion chromatography) .
  • Data Normalization : Apply internal standards (e.g., stable isotope-labeled proteins) to correct for batch-to-batch variability in media performance .

Q. What strategies optimize C4 media for high-throughput analysis of post-translationally modified proteins?

  • Methodological Answer :

  • Gradient Optimization : Implement ultra-high-performance liquid chromatography (UHPLC) with shorter columns (e.g., 50 mm) and steeper acetonitrile gradients (e.g., 5–90% in 5 minutes) to resolve phosphorylated or glycosylated isoforms.
  • Integration with MS : Use in-line desalting columns to enhance ionization efficiency and reduce salt-induced signal suppression. Validate modified peptide identification via tandem MS/MS spectral matching .

Q. How can researchers evaluate the long-term stability of C4 media under extreme pH conditions?

  • Methodological Answer : Design accelerated aging studies by exposing media to pH 2–12 buffers at elevated temperatures (e.g., 40°C). Monitor column efficiency (e.g., plate count), backpressure, and ligand leaching via ICP-MS. Compare degradation kinetics using Arrhenius models to predict shelf life under standard conditions .

Q. What methodologies enable the integration of C4-based separations with multi-omics workflows?

  • Methodological Answer :

  • Workflow Design : Couple C4 chromatography with label-free quantitation for proteomics and lipidomics. Use robotic liquid handlers for automated fraction collection and pooling.
  • Data Integration : Employ metadata standards (e.g., ISA-Tab) to link chromatographic parameters with omics datasets. Validate cross-platform reproducibility using reference materials like NIST monoclonal antibody standards .

Data Reporting and Reproducibility Guidelines

  • Critical Parameters to Report :

    ParameterExample ValuesEvidence Source
    Column dimensions50 mm × 2.1 mm, 3.5 µm
    Mobile phase gradient5–90% acetonitrile in 0.1% formic acid
    Recovery rate (%)92.5 ± 3.2 (n=5)
    Subsampling error (sFE)1.8–2.5
  • Avoid Common Pitfalls :

    • Incomplete Metadata : Omitting details like equilibration time or batch numbers hinders replication .
    • Overlooking Matrix Effects : Failing to account for sample complexity (e.g., plasma vs. cell lysate) can skew recovery data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.